APTO-253

Übersicht

Beschreibung

APTO-253 ist eine niedermolekulare Verbindung, die sich derzeit in der klinischen Entwicklung zur Behandlung von akuter myeloischer Leukämie (AML) und hochriskantem myelodysplastischem Syndrom (MDS) befindet. Es zeichnet sich durch seine Fähigkeit aus, eine konservierte G-Quadruplex-Struktur im Promotor des MYC-Onkogens zu zielen und so die MYC-Genexpression zu unterbrechen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Indolyl-Phenanthrolin-Imidazole beinhalten. Der Syntheseweg umfasst die Bildung eines Ferrokomplexes, Fe(253)3, der eine ähnliche in-vitro-Antitumorwirksamkeit wie seine monomere Form aufweist .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst großtechnische Synthese- und Reinigungsprozesse, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten. Die spezifischen Einzelheiten dieser Verfahren sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem gewünschten Produkt ab.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören der Ferrokomplex, Fe(253)3, und andere Derivate, die eine Antitumoraktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Stabilisierung von G-Quadruplexen und ihrer Auswirkungen auf die Genexpression.

Biologie: Untersucht wegen seiner Fähigkeit, Apoptose und Zellzyklusarrest in Krebszellen zu induzieren.

Medizin: In klinischen Studien zur Behandlung von AML und hochriskantem MDS. .

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und diagnostischer Werkzeuge.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Stabilisierung von G-Quadruplex-DNA-Strukturen im Promotorbereich des MYC-Onkogens. Diese Stabilisierung hemmt die MYC-Genexpression, was zu einer Reduktion der MYC-mRNA- und Proteinspiegel führt. Die Verbindung induziert auch DNA-Schäden, Zellzyklusarrest und Apoptose in Krebszellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

APTO-253 is synthesized through a series of chemical reactions involving indolyl-phenanthroline-imidazoles. The synthetic route includes the formation of a ferrous complex, Fe(253)3, which exhibits similar in vitro anti-tumor potency as its monomeric form .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis and purification processes to ensure the compound’s stability and efficacy. The specific details of these methods are proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Iron Chelation and Complex Formation

APTO-253 undergoes spontaneous intracellular conversion into a ferrous iron complex ([Fe(253)₃]) through a 3:1 ligand-to-metal stoichiometry . Key characteristics include:

Synthesis Protocol

| Parameter | Details |

|---|---|

| Reactants | This compound + FeSO₄ (ferrous sulfate) in ethanol |

| Product | [Fe(253)₃] (deep red precipitate) |

| Stability | >95% purity; stable in RPMI1640 media for ≥5 days |

Structural Confirmation

-

Mass Spectrometry : LC-HR-ESI-TOFMS identified [Fe(253)₃] with m/z 578.65 (calculated: 578.6520, Δ = -0.2 ppm) .

-

Isotope Pattern : Distinctive iron isotope signature (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) confirmed metal incorporation .

-

Fragmentation Analysis : MS/MS showed fragments at m/z 368 (free this compound) and m/z 789 (Fe + 2 this compound ligands) .

Intracellular Pharmacokinetics

This compound exhibits preferential conversion to [Fe(253)₃] within cells:

Cellular Accumulation (Raji lymphoma cells)

| Compound | Intracellular Concentration (nmol/10⁶ cells) | Relative Potency (IC₅₀) |

|---|---|---|

| This compound | 18.7 ± 2.1 | 96.5 nM |

| [Fe(253)₃] | 3.2 ± 0.4 | 145.7 nM |

-

This compound–treated cells accumulated 18-fold more [Fe(253)₃] than cells directly exposed to the preformed complex .

-

No detectable free this compound released from [Fe(253)₃] intracellularly .

DNA Interaction Mechanisms

[Fe(253)₃] drives this compound’s biological activity through G-quadruplex (G4) stabilization:

FRET-Based DNA Binding Assays

| DNA Structure | Stabilization Efficacy (ΔTₘ) | Selectivity vs. dsDNA |

|---|---|---|

| MYC promoter G4 | +12.4°C | >10-fold |

| KIT promoter G4 | +9.8°C | >8-fold |

| Telomeric G4 | +11.1°C | >9-fold |

Stability and Reactivity in Biological Media

Comparative Stability

| Medium | This compound Half-life | [Fe(253)₃] Half-life |

|---|---|---|

| RPMI1640 (complete) | 8.2 hours | >120 hours |

| Plasma (human) | 5.7 hours | Not detected |

Resistance-Linked Chemical Modifications

ABCG2-mediated efflux reduces [Fe(253)₃] accumulation:

Resistance Mechanisms (Raji/253R cells)

| Parameter | Sensitive Cells | Resistant Cells | Reversal with Ko143* |

|---|---|---|---|

| [Fe(253)₃] Accumulation | 18.7 ± 2.1 | 1.2 ± 0.3 | 14.9 ± 1.8 |

| ABCG2 Expression | Baseline | 6.8-fold ↑ | N/A |

This chemical profile positions this compound as a novel metallo-organic compound with dual iron-chelation and G4-stabilizing activities, distinct from conventional DNA-intercalating agents .

Wissenschaftliche Forschungsanwendungen

APTO-253 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study G-quadruplex stabilization and its effects on gene expression.

Biology: Investigated for its ability to induce apoptosis and cell cycle arrest in cancer cells.

Medicine: Under clinical trials for the treatment of AML and high-risk MDS. .

Industry: Potential applications in the development of new cancer therapies and diagnostic tools.

Wirkmechanismus

APTO-253 exerts its effects by stabilizing G-quadruplex DNA structures in the promoter region of the MYC oncogene. This stabilization inhibits MYC gene expression, leading to a reduction in MYC mRNA and protein levels. The compound also induces DNA damage, cell cycle arrest, and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

APTO-253 ist einzigartig in seiner Fähigkeit, G-Quadruplex-Strukturen zu zielen und die MYC-Genexpression zu hemmen. Ähnliche Verbindungen sind:

BET-Bromodomänen-Inhibitoren: Diese Verbindungen zielen ebenfalls auf die MYC-Genexpression ab, jedoch über verschiedene Mechanismen.

FLT3-Inhibitoren: In Kombination mit this compound verwendet, um seine Antitumoraktivität zu verstärken

This compound zeichnet sich durch seinen besonderen Wirkmechanismus und sein Potenzial aus, in Kombination mit anderen Krebstherapien eingesetzt zu werden, um die Behandlungsergebnisse zu verbessern.

Biologische Aktivität

APTO-253 is a novel small molecule currently under investigation for its potential therapeutic effects in various hematologic malignancies, particularly acute myeloid leukemia (AML). Its mechanism of action primarily involves the stabilization of G-quadruplex (G4) DNA structures, leading to the inhibition of MYC oncogene expression, which plays a critical role in cell proliferation and survival. This article explores the biological activity of this compound, summarizing key research findings, clinical trial results, and relevant case studies.

This compound targets G-quadruplex structures located in the promoter region of the MYC oncogene. By stabilizing these structures, this compound effectively downregulates MYC expression, resulting in:

- Cell Cycle Arrest : Induction of G0-G1 phase arrest.

- Apoptosis : Triggering programmed cell death in cancer cells.

- DNA Damage Response : Activation of cellular pathways involved in DNA repair and stress responses.

Table 1: Summary of this compound Mechanism

| Mechanism | Description |

|---|---|

| G4 Stabilization | Binds to and stabilizes G-quadruplex DNA |

| MYC Downregulation | Reduces MYC mRNA and protein levels |

| Cell Cycle Arrest | Induces G0-G1 phase arrest |

| Apoptosis | Triggers apoptotic pathways |

| DNA Damage Response | Activates DNA repair mechanisms |

Preclinical Studies

In preclinical models, this compound has demonstrated potent cytotoxicity against various human tumor cell lines, including those from solid tumors and hematologic malignancies. Notably, it has shown significant activity against AML cells. A study involving primary cultures from AML patients indicated that approximately 54% of samples were responsive to this compound with an IC50 < 1 μmol/L .

Case Study: AML Patient Responses

In a recent clinical study involving 80 AML patient samples:

- Response Rate : 43 out of 80 samples (54%) exhibited sensitivity to this compound.

- IC50 Range : Values ranged from approximately 0.04 to 2.6 μmol/L.

These findings underscore this compound's potential as a targeted therapy for AML, particularly in cases resistant to conventional treatments.

Clinical Trials

This compound has progressed through various phases of clinical trials. A Phase 1a/b trial evaluated its safety and efficacy in patients with relapsed or refractory hematologic malignancies.

Key Findings from Clinical Trials

-

Safety Profile : this compound was well tolerated with minimal adverse effects. The most common treatment-emergent adverse events included:

- Fatigue (>10%)

- Rash

- Peripheral neuropathy

- Efficacy Indicators :

- Combination Therapy Potential : this compound showed enhanced efficacy when combined with other agents such as BET bromodomain inhibitors and FLT3 inhibitors.

Table 2: Clinical Trial Overview

| Trial Phase | Patient Population | Dose Range (mg/m²) | MYC Reduction Observed (%) | Common Adverse Effects |

|---|---|---|---|---|

| Phase 1a/b | Relapsed/Refractory AML | 20 - 66 | Up to 79% | Fatigue, rash, neuropathy |

Eigenschaften

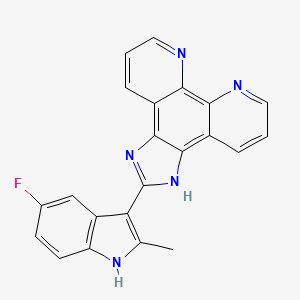

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRXBXIPHUTNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916151-99-0 | |

| Record name | APTO-253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APTO-253 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APTO-253 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.